molecular formula C6F13SO2NHC2H5<br>C8H6F13NO2S B14130999 N-Ethyl perfluorohexane sulfonamide CAS No. 87988-56-5

N-Ethyl perfluorohexane sulfonamide

Cat. No.: B14130999
CAS No.: 87988-56-5
M. Wt: 427.19 g/mol
InChI Key: ZIUMOXWDLICQQC-UHFFFAOYSA-N
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Description

N-Ethyl perfluorohexane sulfonamide (CAS 87988-56-5) is a fluorinated sulfonamide of significant interest in environmental and toxicological research. As part of the broader class of per- and polyfluoroalkyl substances (PFAS), it serves as a valuable reference standard and model compound for studying the environmental fate and metabolic pathways of PFAS precursors . Researchers utilize this compound to investigate the biotransformation of neutral, volatile precursors into persistent perfluoroalkyl acids (PFAAs), such as perfluorohexane sulfonate (PFHxS), in biological and environmental systems . Structurally, it features a perfluorohexyl chain attached to a sulfonamide group with an ethyl substituent, a configuration that is commonly synthesized from perfluorohexanesulfonyl fluoride . This molecular structure is key to its application in studying the physical properties, environmental transport, and biological interactions of polyfluorinated chemicals. In the laboratory, it is used to develop and validate analytical methods for detecting and quantifying emerging PFAS compounds in complex matrices. Furthermore, it aids in exploring the mechanisms of toxicity, including the potential for these substances to induce oxidative stress or interact with cellular components like proteins and lipids . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F13NO2S/c1-2-22-25(23,24)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMOXWDLICQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13SO2NHC2H5, C8H6F13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026627
Record name N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87988-56-5
Record name N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Industrial Formation

Precursor Compounds and Starting Materials in N-EtFHxSA Synthesis

The primary building block for N-EtFHxSA is a perfluorinated sulfonyl fluoride (B91410). This precursor compound provides the stable, fluorinated "tail" that is characteristic of this class of chemicals.

Perfluorohexane (B1679568) sulfonyl fluoride (PFHxSF) is the essential precursor in the synthesis of N-EtFHxSA. It is a fluorocarbon-based compound where all hydrogen atoms on a hexane (B92381) chain have been replaced by fluorine atoms, attached to a sulfonyl fluoride functional group. wikipedia.org This high degree of fluorination imparts significant chemical stability. The properties of PFHxSF are summarized in the table below.

PropertyValue
Chemical Formula C₆F₁₄O₂S
Molecular Weight 402.11 g/mol
CAS Number 423-50-7
Boiling Point 112.6°C at 760 mmHg
Density 1.785 g/cm³
Data sourced from ChemicalBook and BOC Sciences. chemicalbook.com

Industrial Synthesis Routes for N-EtFHxSA

The industrial production of N-EtFHxSA hinges on two main processes: the creation of the PFHxSF precursor, typically through electrochemical fluorination, and the subsequent reaction of this intermediate with ethylamine (B1201723).

The synthesis of N-alkylated perfluoroalkanesulfonamides is typically achieved by reacting the corresponding perfluoroalkanesulfonyl fluoride with an appropriate amine. nih.gov In the case of N-EtFHxSA, the precursor PFHxSF is reacted with ethylamine (CH₃CH₂NH₂).

The reaction proceeds as follows:

C₆F₁₃SO₂F + 2 CH₃CH₂NH₂ → C₆F₁₃SO₂NHCH₂CH₃ + [CH₃CH₂NH₃]⁺F⁻

In this nucleophilic substitution reaction, the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This displaces the fluoride ion. An excess of the amine is often used to neutralize the hydrogen fluoride (HF) that is formed, resulting in an ammonium (B1175870) fluoride salt as a byproduct. nih.gov This general approach has been a standard method for the laboratory and industrial synthesis of various perfluorooctanesulfonamides, which are structurally similar to their perfluorohexane counterparts. nih.gov

The precursor, Perfluorohexane Sulfonyl Fluoride (PFHxSF), is synthesized via electrochemical fluorination (ECF). The Simons Process is a common ECF method used for producing perfluorinated compounds, including sulfonyl fluorides. wikipedia.org In this process, a precursor like hexane sulfonyl fluoride (C₆H₁₃SO₂F) is electrolyzed in anhydrous hydrogen fluoride. wikipedia.org

The general reaction is:

C₆H₁₃SO₂F + 13 HF → C₆F₁₃SO₂F + 13 H₂

This process replaces all the carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org However, ECF is not a perfectly clean process. It results in a mixture of isomers, including both linear and branched perfluoroalkyl chains. For the analogous C8 compound, perfluorooctanesulfonyl fluoride (POSF), the yield from ECF is around 25%, and the product is a mixture of approximately 70% linear and 30% branched isomers. wikipedia.org Similar outcomes are expected for PFHxSF. The process can also lead to fragmentation of the carbon chain and other side reactions, generating a complex mixture of by-products that require purification.

Derivatization of N-EtFHxSA and Formation of Related Compounds (e.g., N-Ethyl Perfluorohexane Sulfonamido Ethanols)

N-EtFHxSA can serve as a starting material for the synthesis of other related PFAS compounds. A significant derivatization pathway is the formation of N-Ethyl Perfluorohexane Sulfonamido Ethanols (N-EtFHxSE). This is analogous to the industrial synthesis of N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE), which involves the alkylation of the corresponding sulfonamide. nih.govresearchgate.net

This transformation can be achieved by reacting N-EtFHxSA with reagents such as chloroethanol, ethylene (B1197577) oxide, or ethylene carbonate. nih.govresearchgate.net For example, the reaction with ethylene carbonate would proceed as follows, creating a compound with a hydroxyethyl (B10761427) group attached to the nitrogen atom. These derivative compounds have been used in a variety of industrial and commercial applications.

Advanced Analytical Methodologies for Environmental Monitoring

Sample Collection and Preservation Protocols for N-EtFHxSA Analysis

The foundation of accurate N-EtFHxSA measurement lies in meticulous sample collection and preservation. Given the ubiquity of PFAS in many consumer and industrial products, protocols must be rigorously designed to prevent cross-contamination. Samples for PFAS analysis are highly susceptible to contamination from sampling equipment and incidental contact with PFAS-containing materials during the collection process. itrcweb.org

Key considerations for sample collection include the use of verified PFAS-free materials. High-density polyethylene (HDPE) or polypropylene containers are preferred for sample storage. itrcweb.orgnh.gov Materials to be avoided include polytetrafluoroethylene (PTFE, Teflon®), which is a common source of contamination and should not be part of sample containers, tubing, or cap liners. nh.gov Field personnel should also avoid using products that may contain PFAS on the day of sampling, such as certain types of waterproof clothing, personal care products, and pre-packaged food items.

For aqueous samples like groundwater or surface water, preservation typically involves chilling the samples to below 10°C and keeping them cold during shipment. epa.gov For drinking water, allowing the tap to run for several minutes before collection helps ensure the sample is representative of the source. itrcweb.org Solid samples, such as soil and sediment, should also be collected with PFAS-free tools (e.g., stainless steel) and stored in appropriate containers. Upon receipt at the laboratory, samples are generally stored at -20°C to ensure their stability prior to analysis. researchgate.netnih.govsemanticscholar.org

Table 1: Recommended Sample Collection and Preservation Protocols for N-EtFHxSA

MatrixContainerCollection ProtocolPreservationHolding Time
Water (Groundwater, Surface Water)High-Density Polyethylene (HDPE) or PolypropyleneCollect sample directly into the container, avoiding contact with PTFE-containing materials. For groundwater, purge well sufficiently. itrcweb.orgCool to ≤ 10°C. epa.gov14 days (extraction), 28 days (analysis)
Soil / SedimentHigh-Density Polyethylene (HDPE) or Polypropylene jars/bagsUse stainless steel or other PFAS-free sampling tools. Homogenize sample if necessary.Freeze at ≤ -20°C. nih.govVariable, typically within months
BiotaPolypropylene tubes or jarsDissect with clean, stainless steel tools.Freeze at ≤ -20°C. nih.govVariable, typically within months

Extraction and Clean-up Techniques for Complex Environmental Matrices

Extracting N-EtFHxSA from complex environmental matrices and isolating it from interfering substances is a critical step that dictates the quality and reliability of the final analytical result. The choice of extraction and clean-up technique depends heavily on the sample matrix.

For liquid samples such as water, solid-phase extraction (SPE) is the most common and effective method. nih.govsemanticscholar.org SPE allows for the concentration of analytes from a large sample volume onto a solid sorbent, followed by elution with a small volume of organic solvent. eurofins.com Weak anion exchange (WAX) cartridges are frequently used for extracting a wide range of PFAS, including sulfonamides. researchgate.net

For solid matrices like soil, sediment, and biota, solid-liquid extraction (SLE) is the standard approach. researchgate.netnih.gov This typically involves extracting the sample with an organic solvent, such as methanol or acetonitrile, often under basic conditions (e.g., using ammonium (B1175870) hydroxide) to ensure the deprotonation and efficient extraction of acidic PFAS. slu.se

Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components (e.g., lipids, humic acids) that can interfere with instrumental analysis. researchgate.netnih.gov Dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon is a widely applied technique for cleaning extracts from complex samples. researchgate.netslu.se Care must be taken as some sorbents can retain certain PFAS, leading to lower recoveries.

Table 2: Common Extraction and Clean-up Methods for N-EtFHxSA

MatrixExtraction MethodTypical Solvents/SorbentsClean-up MethodTypical Sorbents
WaterSolid-Phase Extraction (SPE) nih.govWeak Anion Exchange (WAX), Polymeric Reversed-PhaseIntegrated into SPE or separate cartridgeGraphitized Carbon, Florisil
Soil/SedimentSolid-Liquid Extraction (SLE) nih.govMethanol, Acetonitrile (often with NH4OH) slu.seDispersive SPE (dSPE) or SPE Cartridge researchgate.netGraphitized Carbon, C18
BiotaIon-Pair or Alkaline Digestion followed by SLEMethanol, AcetonitrileDispersive SPE (dSPE) or SPE CartridgeGraphitized Carbon

Chromatographic Separation Methods

Chromatography is employed to separate N-EtFHxSA from other PFAS and remaining matrix components before it enters the mass spectrometer. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of most PFAS, including sulfonamides like N-EtFHxSA. rsc.org These compounds are typically ionic or polar and non-volatile, making them ideal for LC separation. Reversed-phase chromatography is the most common separation mode, utilizing C18 or fluoro-phase columns. nih.govnih.gov

The mobile phases usually consist of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate or formic acid to control pH and improve chromatographic peak shape and ionization efficiency. nih.govcdc.gov Gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of PFAS with varying chain lengths and functional groups within a single analytical run.

While less common for PFAS sulfonamides, gas chromatography (GC) can be used for neutral and more volatile PFAS compounds. nih.gov N-EtFHxSA has limited volatility, but GC-based methods can be applied, sometimes requiring a derivatization step to increase volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) is often used for analyzing PFAS precursors like fluorotelomer alcohols and some sulfonamides. nih.govusda.gov The separation is typically performed on non-polar or mid-polar capillary columns. nih.gov The development of GC methods coupled to high-resolution mass spectrometry (HRMS) has expanded the ability to identify and measure neutral PFAS in various matrices. usda.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for PFAS analysis due to its exceptional sensitivity and selectivity, which are necessary for measuring these compounds at environmentally relevant concentrations (parts-per-trillion or ng/L levels).

Tandem mass spectrometry (MS/MS), most commonly using a triple quadrupole (QqQ) instrument, is the preferred technique for the quantification of N-EtFHxSA. nih.govnih.gov This method operates in Multiple Reaction Monitoring (MRM) mode, which provides two stages of mass filtering for unparalleled selectivity. eurofins.com

In the first stage, the precursor ion (the deprotonated molecule [M-H]⁻ for N-EtFHxSA in negative ion mode) is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific, characteristic product ion is selected and detected. The transition from a specific precursor ion to a product ion is a unique signature for the target analyte, minimizing the potential for false positives from matrix interferences. nih.gov Isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample before extraction, is the most accurate quantification method as it corrects for matrix effects and variations in extraction recovery. eurofins.com

Table 3: Illustrative LC-MS/MS Parameters for Perfluorohexane (B1679568) Sulfonamide Analysis

Compound ClassPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Perfluorohexane Sulfonamide (FHxSA)*39878 (SO2F-) / 98 (SO3-)Negative ESI
N-Ethyl perfluorohexane sulfonamide (N-EtFHxSA)426[Specific fragments would be determined experimentally]Negative ESI

Note: Parameters for FHxSA are shown for illustrative purposes. Specific precursor-product ion transitions for N-EtFHxSA would need to be determined through standard analysis.

High-Resolution Mass Spectrometry (LC-HRMS, GC-HRMS) for Suspect Screening and Non-Targeted Analysis

High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), serves as a powerful tool for the comprehensive characterization of per- and polyfluoroalkyl substances (PFAS) like N-EtFHxSA in environmental samples. nih.govuiowa.edu These techniques are indispensable for suspect screening and non-targeted analysis, which aim to identify unknown or unexpected PFAS compounds that are not included in routine targeted analyses.

Suspect screening workflows begin with the creation of a suspect list containing the exact masses of potential transformation products or related compounds. nih.gov During analysis, the HRMS instrument screens for these specific masses. When a suspected mass is detected, further fragmentation analysis (MS/MS) is performed to confirm its identity. nih.gov Non-targeted analysis (NTA) takes a broader approach, seeking to identify all detectable chemical features in a sample. nih.govosti.gov This is particularly useful for discovering novel PFAS compounds or transformation products. researchgate.net

GC-HRMS is particularly suited for the analysis of volatile and semi-volatile neutral PFAS, such as fluorotelomer alcohols and perfluoro-sulfonamides, which are not easily analyzed by LC-based methods. usda.gov The development of custom, high-resolution mass spectral libraries is a critical component of these analyses, aiding in the accurate identification of detected compounds. nih.govosti.govusda.gov Studies have demonstrated that GC-HRMS can successfully identify a wide range of PFAS in various samples, including those from incineration processes suspected to contain these substances. nih.govosti.gov

LC-HRMS is more commonly used for a broader range of PFAS, including ionic species. researchgate.net The combination of both LC- and GC-HRMS provides a more complete picture of the chemical exposome in environmental samples. researchgate.net Online solid phase extraction (SPE) coupled with LC-HRMS has been developed to enable high-throughput and sensitive screening of diverse PFAS in environmental waters, achieving detection limits in the nanogram per liter range. duke.edu

Table 1: Comparison of HRMS Techniques for N-EtFHxSA and PFAS Analysis

Feature LC-HRMS GC-HRMS
Typical Analytes Ionic and non-polar PFAS, including PFCAs, PFSAs, and sulfonamides. Volatile and semi-volatile neutral PFAS, such as fluorotelomer alcohols and sulfonamides. usda.gov
Sample Preparation Often involves solid-phase extraction (SPE). duke.edu Can involve derivatization for certain compounds. nih.gov
Primary Use Case Broad-spectrum suspect and non-targeted screening for a wide variety of PFAS. nih.govresearchgate.net Fills knowledge gaps for neutral PFAS not amenable to LC analysis. usda.gov

| Data Analysis | Relies on extensive molecular databases and computational mass spectrometry tools. duke.edu | Utilizes custom-made high-resolution mass spectral libraries for identification. nih.govosti.govusda.gov |

Application of Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of PFAS, including N-EtFHxSA, in complex environmental matrices. nih.govbohrium.com This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., N-ethyl-d5-perfluorooctanesulfonamide) to the sample before extraction and analysis. nih.goveurofins.comnih.gov

The labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard, analysts can correct for losses during sample preparation and for matrix effects (signal suppression or enhancement) that can occur during mass spectrometric analysis. nih.govbohrium.comresearchgate.net This approach significantly improves the accuracy and precision of quantification, especially at the low concentrations typically found in the environment. nih.gov

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), rely on isotope dilution for the analysis of PFAS in drinking water and other environmental media. nih.goveurofins.com The use of online SPE coupled with isotope dilution tandem mass spectrometry allows for the analysis of smaller sample volumes while maintaining low, sub-ng/L detection limits. nih.govbohrium.com

Challenges in Analytical Quantification of N-EtFHxSA Precursors

The accurate quantification of N-EtFHxSA and its precursors is complicated by several analytical challenges. Precursors are compounds that can transform into more stable terminal PFAS like perfluorohexane sulfonic acid (PFHxS) in the environment. nih.gov

Key challenges include:

Lack of Analytical Standards: A primary obstacle is the limited commercial availability of certified analytical standards for many PFAS precursors. nih.govresearchgate.net Without these standards, it is difficult to definitively identify and quantify these compounds.

Matrix Effects: Environmental samples such as landfill leachate, wastewater, and soil are complex matrices that can interfere with the analysis, causing ion suppression or enhancement and leading to inaccurate quantification. nih.govresearchgate.netarome-science.com While isotope dilution can compensate for these effects, it requires corresponding labeled standards which may not be available. nih.gov

Isomer-Specific Analysis: Many PFAS, including sulfonamides, exist as multiple structural isomers (linear and branched). nih.govnih.govresearchgate.net These isomers can have different toxicological properties and environmental fates. nih.gov Chromatographically separating and quantifying individual isomers is challenging and requires specialized methods and the availability of isomer-specific standards, which are often lacking. nih.govresearchgate.net

Transformation During Analysis: Some precursor compounds can transform during the sample extraction and analysis process, leading to an underestimation of the precursor and an overestimation of the terminal compound. arome-science.com

Quality Assurance and Quality Control in Environmental N-EtFHxSA Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the environmental analysis of N-EtFHxSA. epa.govecslimited.com Given the ubiquitous presence of PFAS in many laboratory materials, preventing sample contamination is a primary concern.

Key QA/QC elements include:

PFAS-Free Materials: Using laboratory-verified PFAS-free consumables, such as polypropylene or high-density polyethylene (HDPE) sample containers, is critical. itrcweb.org

Field Quality Control Samples: The collection of various field QC samples is required to monitor for potential contamination and assess data quality. itrcweb.orgnj.gov This includes field reagent blanks, field duplicates, and matrix spikes. itrcweb.org

Laboratory QC: Laboratories must adhere to strict internal QA/QC programs. illinois.gov This involves analyzing method blanks to check for laboratory contamination, laboratory control samples to assess accuracy, and matrix spikes/matrix spike duplicates to evaluate the effect of the sample matrix on the analytical method. epa.gov

Quality Assurance Project Plan (QAPP): A project-specific QAPP is crucial for defining data quality objectives, measurement performance criteria, and specific analytical methods and QC checks to be used. epa.govillinois.gov

Table 2: Key Quality Control Samples in PFAS Analysis

QC Sample Type Purpose Frequency
Field Reagent Blank Assesses contamination introduced during sample collection, transport, and storage. itrcweb.orgnj.gov Minimum of one per sampling site or per batch of 20 samples. itrcweb.org
Field Duplicate Assesses the precision of the entire measurement process (sampling and analysis). itrcweb.org Typically one per extraction batch. itrcweb.org
Matrix Spike / Matrix Spike Duplicate Evaluates the accuracy and precision of the method within a specific sample matrix. itrcweb.org Typically one set per extraction batch. itrcweb.org

| Method Blank | Checks for contamination introduced within the laboratory during sample preparation and analysis. | One per extraction batch. |

Integration of Analytical Data for Environmental Source Tracking and Forensic Investigations

The integration of analytical data from various methods is fundamental to environmental forensics for tracking the sources of N-EtFHxSA and other PFAS contamination. nih.govnist.govnih.gov The goal of PFAS source tracking is to accurately characterize and differentiate multiple sources contributing to environmental contamination. nih.govnist.govnih.gov

This forensic approach relies on creating a chemical "fingerprint" for different PFAS sources, such as industrial discharges, wastewater treatment plants, and the use of aqueous film-forming foams (AFFF). dtic.milserdp-estcp.mil Converging lines of evidence are used to build these fingerprints, including:

Identification of Unique Marker Compounds: Some PFAS or their precursors are strongly associated with specific products or industrial processes. nih.govnist.gov For example, perfluorohexane sulfonamide has been observed in AFFF-impacted surface water. nih.gov

Ratios of PFAS Homologues and Isomers: The relative abundance of different PFAS compounds and the ratio of branched to linear isomers can vary significantly between sources. nih.govnist.gov For instance, products made via electrochemical fluorination (ECF) typically contain a higher proportion of branched isomers compared to those made by fluorotelomerization. nih.gov

Advanced Analytical Techniques: High-resolution mass spectrometry is invaluable for identifying a broader range of PFAS that can serve as source-specific markers. nih.govserdp-estcp.mil

Multivariate Analysis: Statistical tools and machine learning algorithms can be applied to large datasets to recognize patterns that distinguish between different PFAS sources. nist.govdtic.mil

By integrating targeted, suspect screening, and non-targeted analytical data within a comprehensive conceptual site model, investigators can differentiate between commingled PFAS plumes and allocate sources with greater confidence. nih.govnist.govserdp-estcp.mil

Broader Environmental Research Context and Future Directions

Contribution of N-EtFHxSA to the Overall Environmental Burden of PFAS

N-Ethyl perfluorohexane (B1679568) sulfonamide (N-EtFHxSA) is recognized as a precursor compound, which can degrade into other per- and polyfluoroalkyl substances (PFAS), particularly perfluorohexane sulfonic acid (PFHxS). cswab.org While not as widely studied as its long-chain counterparts, N-EtFHxSA and other precursors are significant contributors to the total environmental burden of PFAS. The degradation of perfluoroalkane sulfonamido substances can occur through both biotic and abiotic processes in various environmental matrices, including water, soil, and sludge. nih.gov

Identification of Knowledge Gaps in N-EtFHxSA Environmental Fate and Transport

Despite its role as a precursor, significant knowledge gaps exist regarding the environmental fate and transport of N-EtFHxSA. These gaps hinder accurate risk assessment and the development of effective management strategies.

Lack of Analytical Standards: A primary challenge is the limited availability of commercial analytical standards for many PFAS precursors, including N-EtFHxSA. nih.gov This scarcity impedes the development of targeted, quantitative analytical methods, making it difficult to monitor its presence and concentration in various environmental media. rsc.org

Transformation Pathways and Rates: While it is known that N-EtFHxSA can transform into PFHxS, the specific biotic and abiotic degradation pathways, reaction kinetics, and intermediate products are not fully characterized under different environmental conditions. nih.govresearchgate.net Understanding these transformation processes is crucial for predicting the formation of terminal PFAAs at contaminated sites.

Environmental Concentrations: Due to analytical challenges, there is a scarcity of data on the occurrence and concentration of N-EtFHxSA in the environment. nih.gov Most monitoring programs focus on a limited list of terminal PFAS, meaning the full extent of contamination from precursors is often underestimated. nih.gov

Source Apportionment: Identifying specific sources of PFHxS contamination is complicated by the fact that it can be released directly into the environment or be formed from the degradation of multiple precursor compounds, such as N-EtFHxSA. nih.govbattelle.org Differentiating these sources requires a more comprehensive understanding of precursor chemistry and usage.

Table 2: Key Knowledge Gaps and Research Implications for N-EtFHxSA

Knowledge Gap Implication for Environmental Research
Limited Analytical Standards Hinders routine monitoring and quantification in environmental samples.
Undefined Transformation Pathways Limits the accuracy of fate and transport models for predicting PFHxS formation.
Scarcity of Occurrence Data Leads to an underestimation of the total PFAS burden and human exposure risk.
Complex Source Apportionment Complicates efforts to identify and control sources of PFHxS pollution.

Development of Novel Remediation and Treatment Technologies Informed by Transformation Studies

Understanding the transformation of N-EtFHxSA is critical for developing and implementing effective remediation technologies. Some conventional treatment methods may be ineffective or even counterproductive. For instance, technologies that rely on oxidation can inadvertently transform precursors like N-EtFHxSA into more stable and mobile PFAAs, potentially increasing the contaminant flux from a treatment zone. cswab.org

Research into the transformation of similar C6 sulfonamide precursors, such as N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), provides valuable insights. Studies have shown that while microbial processes can lead to the formation of PFHxS, aggressive chemical oxidation using sulfate radicals can lead to mineralization, thereby preventing the formation of persistent terminal products. battelle.orgnih.gov This suggests that selecting a remediation strategy for a site contaminated with N-EtFHxSA requires careful consideration of its transformation potential.

Current field-implemented technologies for PFAS-contaminated water largely focus on sequestration, not destruction. itrcweb.orgitrcweb.org These include:

Granular Activated Carbon (GAC): Effective for removing long-chain PFAS, and can also remove short-chain compounds like PFHxS, although with lower efficiency and faster breakthrough times. cswab.orgitrcweb.org

Ion Exchange (IX) Resins: Anion exchange resins have proven effective for removing negatively charged PFAS like PFHxS from water. itrcweb.orgclu-in.org

For soils, immobilization techniques using sorbents like activated carbon can reduce the mobility and leachability of PFAS, while excavation and disposal remain a common, albeit non-destructive, management option. mdpi.comitrcweb.org The future of remediation lies in developing destructive technologies that can break the carbon-fluorine bond, informed by a detailed understanding of the chemistry of both precursors and terminal PFAS.

Research on Analytical Advancements for Comprehensive PFAS Precursor Profiling

The limitations of targeted analysis have spurred research into more comprehensive analytical techniques capable of detecting and identifying unknown PFAS precursors like N-EtFHxSA. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap has become a critical tool for non-targeted analysis (NTA). nih.govnih.gov These techniques allow for the discovery of previously uncharacterized PFAS in environmental samples by identifying compounds based on their exact mass and isotopic patterns, which is essential for building a more complete picture of precursor contamination.

Total Oxidizable Precursor (TOP) Assay: This assay has become a widely used tool to indirectly quantify the presence of precursors. nih.govmdpi.com By chemically oxidizing a sample, precursors are transformed into stable PFAAs that can be measured by conventional targeted methods. The difference in PFAA concentrations before and after oxidation provides an estimate of the precursor load. Recent studies have shown that some electrochemical fluorination (ECF)-based precursors can produce PFHxS during the TOP assay, highlighting its utility for sites impacted by these chemistries. nih.gov

Improved Sample Preparation: Advancements in sample extraction and clean-up, such as solid-phase extraction (SPE), are crucial for concentrating trace levels of PFAS from complex environmental matrices and removing interferences prior to analysis. rsc.orgeurofins.com

These advanced methods are essential for moving beyond a narrow list of legacy PFAS and toward a more holistic understanding of the thousands of PFAS in the environment, including precursors such as N-EtFHxSA.

Global Harmonization of Research Methodologies and Data Reporting for PFAS Precursors

The global nature of PFAS contamination necessitates international cooperation and harmonization of research and monitoring practices. mdpi.com For precursors like N-EtFHxSA, this is particularly important due to the complexity and diversity of these compounds. A lack of standardized methodologies for sampling, analysis, and data reporting makes it difficult to compare findings across different studies and regions, hindering a global assessment of the problem.

Organizations like the NORMAN network are working to address this by facilitating the exchange of information on emerging contaminants and promoting the validation and harmonization of measurement methods, including the TOP assay. researchgate.net Key areas requiring global harmonization include:

Standardized Analytical Methods: Agreement on validated analytical techniques, including both targeted and non-targeted approaches, for a broader range of PFAS precursors. This includes developing and making available more certified reference materials and analytical standards. nih.gov

Unified Terminology and Classification: The vast universe of over 4,700 PFAS requires a consistent naming and classification system to ensure clarity and comparability in research and regulation. mdpi.comresearchgate.net

Data Reporting Formats: Establishing common formats for reporting environmental monitoring data would enable the creation of robust, large-scale databases to track the global distribution and trends of precursors.

Interlaboratory Studies: Conducting regular round-robin or interlaboratory comparison studies helps ensure the accuracy and comparability of results generated by different laboratories worldwide. researchgate.net

Achieving global harmonization is a significant challenge but is essential for effective risk management and the development of international regulations to mitigate the environmental impact of all PFAS, including precursors like N-EtFHxSA. mdpi.com

Q & A

Basic: What are the optimal methods for synthesizing and purifying N-ethyl perfluorohexane sulfonamide (EtFHxSA) with high isomer purity?

Answer:
EtFHxSA synthesis starts with perfluorohexane sulfonyl fluoride, which contains mixed isomers. Flash chromatography is insufficient for isolating the straight-chain (n-) isomer. Recrystallization in non-polar solvents (e.g., n-hexane and diethyl ether) is preferred, as polar solvents (acetonitrile, methanol) dissolve the compound, preventing crystallization. Repetitive recrystallizations yield >98% purity (GC–MS), though yields drop to 30–50% due to isomer separation challenges . For deuterated analogs (e.g., EtFHxSA-d5), triethylamine and acetonitrile are used as reaction media, followed by similar purification .

Basic: How can researchers characterize the physicochemical properties of EtFHxSA experimentally?

Answer:
Key properties include:

  • Melting Point : 68°C (observed for EtFHxSA-d5) .
  • Spectroscopy : ¹⁹F NMR reveals distinct fluorine environments: δ −80.71 (CF₃), −112.43 (α-CF₂), −120.28 (β-CF₂), −121.73 (γ-CF₂), −122.66 (δ-CF₂), −126.07 (ε-CF₂) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., m/z 431.0158 for EtFHxSA-d5) .

Advanced: What methodological approaches address contradictions in purification yields of EtFHxSA across studies?

Answer:
Yield discrepancies (e.g., 30–50% in vs. 34% in ) arise from isomer content in starting materials and solvent selection. Strategies include:

  • Isomer-Specific Analysis : Use GC–MS to quantify n-isomer content pre-purification .
  • Solvent Optimization : Test mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and crystal formation .
  • Yield Maximization : Recycle mother liquor during recrystallization to recover additional n-isomer .

Advanced: How does chain length influence the environmental reactivity of perfluoroalkyl sulfonamides like EtFHxSA?

Answer:
Shorter-chain analogs (e.g., N-ethyl perfluorobutane sulfonamide) are used in gas-phase reactivity studies due to higher volatility, but chain length affects degradation kinetics. For EtFHxSA:

  • Volatility : Lower than C4 analogs, requiring specialized in vitro systems .
  • Radical Reactivity : Use FTIR or computational modeling to compare C-F bond stability across chain lengths .
  • Environmental Persistence : Compare half-lives in atmospheric oxidation assays with C8 analogs .

Advanced: What analytical techniques are recommended for quantifying EtFHxSA in environmental matrices?

Answer:

  • LC-MS/MS : Preferred for low detection limits (e.g., 0.005 ng/mL in serum) .
  • GC–MS : Validates purity post-synthesis (98% for n-isomers) .
  • NMR : ¹⁹F and ¹H NMR differentiate isomers and confirm deuteration .
  • TOF-MS : Detects trace degradation products in complex matrices .

Advanced: How can researchers design studies to investigate EtFHxSA’s aerobic biodegradation pathways?

Answer:

  • Soil/Activated Sludge Models : Inoculate with microbial consortia and monitor intermediates via LC-HRMS .
  • Rate-Limiting Steps : Focus on decarboxylation of sulfonamidoacetic acid analogs (e.g., PFHxSAmA) as a potential bottleneck .
  • Isomer-Specific Degradation : Compare n- vs. branched isomer degradation rates using isotopically labeled standards .

Advanced: What strategies mitigate challenges in isomer-specific analysis of EtFHxSA and its metabolites?

Answer:

  • Chromatography : Use ultra-performance LC with C18 columns and ion-pairing agents to resolve isomers .
  • Synthetic Standards : Prepare n-isomer reference materials via recrystallization () or custom synthesis .
  • Data Validation : Cross-validate results with ¹⁹F NMR and high-resolution mass spectrometry .

Advanced: How should toxicity studies for EtFHxSA be structured given limited direct data?

Answer:

  • Structural Analogs : Use data from C8 sulfonamides (e.g., EtFOSA) to infer endpoints (e.g., hepatotoxicity) .
  • In Vitro Models : Test cellular uptake in hepatocyte lines using fluorescently labeled EtFHxSA .
  • Omics Approaches : Apply transcriptomics to identify disrupted pathways (e.g., lipid metabolism) .

Advanced: What are the implications of EtFHxSA’s environmental detection in regulatory contexts?

Answer:

  • Monitoring Protocols : Include EtFHxSA in PFAS panels using EPA Method 537.1 or ISO 21675 .
  • Risk Assessment : Compare environmental concentrations with toxicity thresholds derived from read-across data .
  • Remediation : Evaluate persulfate-based oxidation for breaking C-S bonds in aqueous matrices .

Advanced: How can computational modeling enhance understanding of EtFHxSA’s environmental behavior?

Answer:

  • QSPR Models : Predict partition coefficients (log Kₒw) and bioaccumulation potential .
  • Degradation Pathways : Simulate radical-mediated degradation using density functional theory (DFT) .
  • Exposure Modeling : Integrate regional use data (e.g., agricultural inputs) with hydrological transport models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.